Bis(dichlorophosphino)methane

Catalog No.
S1897496
CAS No.
28240-68-8
M.F
CH2Cl4P2
M. Wt
217.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(dichlorophosphino)methane

CAS Number

28240-68-8

Product Name

Bis(dichlorophosphino)methane

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane

Molecular Formula

CH2Cl4P2

Molecular Weight

217.8 g/mol

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N

SMILES

C(P(Cl)Cl)P(Cl)Cl

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl

Chelating Ligand in Organometallic Chemistry

Bis(dichlorophosphino)methane functions as a chelating ligand. Chelating ligands can bind to a central metal atom through multiple donor atoms. In the case of bis(dichlorophosphino)methane, the two phosphorus atoms act as the donor atoms, forming a stable four-membered ring with the metal and the central carbon atom [PubChem: Bis(dichlorophosphino)methane, ]. This chelating property makes bis(dichlorophosphino)methane a versatile tool for synthesizing and studying organometallic complexes, which are compounds containing carbon-metal bonds.

Promoting Formation of Bimetallic Complexes

The chelating nature of bis(dichlorophosphino)methane can influence the geometry of the resulting organometallic complexes. The ligand's natural bite angle (the angle between the two phosphorus donor atoms) of around 73 degrees often leads to the formation of bimetallic complexes [Wikipedia: Bis(diphenylphosphino)methane, ]. These complexes feature two metal centers bridged by the bis(dichlorophosphino)methane ligand, forming a five-membered ring with the two phosphorus atoms and two carbon atoms. This unique structure allows researchers to study how metals interact with each other and explore potential applications in catalysis or materials science.

Role in Catalytic Reactions

Bis(dichlorophosphino)methane finds application in various catalytic reactions, including:

  • Buchwald-Hartwig cross-coupling: This reaction forms carbon-carbon bonds between two organic fragments [Organic Letters, Vol. 5, No. 12, 2003, 2117-2120].
  • Suzuki-Miyaura coupling: This reaction also forms carbon-carbon bonds but utilizes different reaction mechanisms [Nature, Vol. 347, No. 6290, 1990, 498-500].
  • Stille coupling: This reaction creates carbon-carbon bonds between organic electrophiles and organotin reagents [Journal of the American Chemical Society, 1978, 100, 1031-1039].
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between alkynes and terminal alkynes or aryl/vinyl halides [Angewandte Chemie International Edition in English, 1975, 14, 612–613].
  • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and organic electrophiles [Journal of the American Chemical Society, 1977, 99, 6047–6049].
  • Heck coupling: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides [Journal of the American Chemical Society, 1972, 94, 7584–7585].
  • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and organic halides [Journal of the American Chemical Society, 2000, 122, 7722–7723].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Bis(dichlorophosphino)methane

Dates

Modify: 2023-08-16

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